![molecular formula C26H45NOS B15162542 Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- CAS No. 144289-00-9](/img/structure/B15162542.png)
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- typically involves the reaction of 2,6-bis(1-methylethyl)aniline with dodecylthiol in the presence of an acylating agent. The reaction conditions often include a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfide group in Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, bromine; reactions are often conducted in the presence of a catalyst like sulfuric acid for nitration or iron for bromination.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, especially in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- involves its interaction with specific molecular targets. The sulfide group can interact with thiol groups in proteins, potentially altering their function. The amide group may form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(tetradecylthio)-: Similar structure but with a tetradecyl group instead of a dodecyl group.
Acetamide, N,N-bis(1-methylethyl)-: Lacks the dodecylthio group and has different chemical properties.
Uniqueness
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- is unique due to its combination of a secondary amide and a long-chain alkyl sulfide group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
144289-00-9 |
|---|---|
Fórmula molecular |
C26H45NOS |
Peso molecular |
419.7 g/mol |
Nombre IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-2-dodecylsulfanylacetamide |
InChI |
InChI=1S/C26H45NOS/c1-6-7-8-9-10-11-12-13-14-15-19-29-20-25(28)27-26-23(21(2)3)17-16-18-24(26)22(4)5/h16-18,21-22H,6-15,19-20H2,1-5H3,(H,27,28) |
Clave InChI |
DCFYOLBJEOJYBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


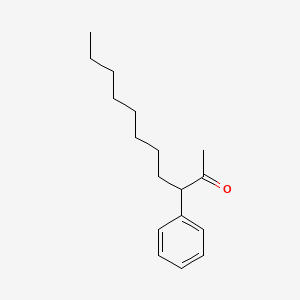
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
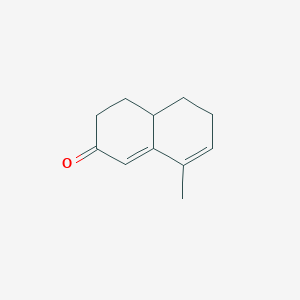
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
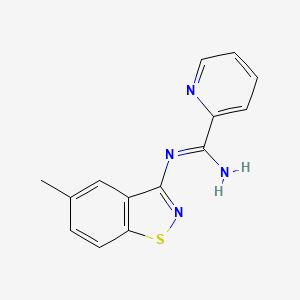
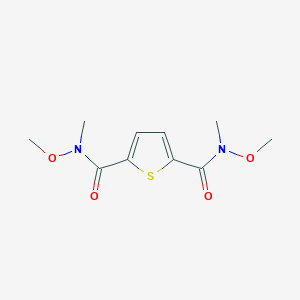
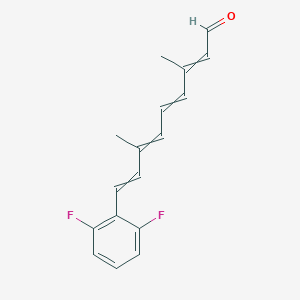

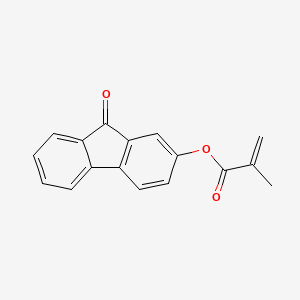
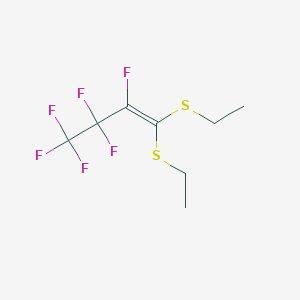
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
